molecular formula C12H14BrFO3 B8213349 Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate

Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate

Cat. No.: B8213349
M. Wt: 305.14 g/mol
InChI Key: OKYICOZIQIJPBJ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and isobutoxy groups attached to a methyl benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate typically involves multi-step organic reactions. One common method includes:

    Bromination: Starting with methyl 5-fluoro-4-isobutoxybenzoate, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The intermediate product is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid to form the final methyl ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine, which is a good leaving group.

    Oxidation and Reduction: The benzoate core can be subjected to oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used under inert atmospheres (e.g., nitrogen or argon).

Major Products

    Substitution: Products include derivatives with different nucleophiles replacing the bromine atom.

    Oxidation: Products may include carboxylic acids or quinones.

    Coupling: Biaryl compounds are typically formed.

Scientific Research Applications

Chemistry

In organic synthesis, Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features can be optimized to enhance binding affinity and selectivity for biological targets.

Industry

In materials science, the compound can be used in the development of polymers and advanced materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate exerts its effects depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various mechanisms, such as nucleophilic substitution or oxidative addition. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-fluoro-4-methylbenzoate
  • Methyl 5-bromo-4-chloro-2-fluorobenzoate
  • Methyl 5-bromo-3-fluoro-2-methylbenzoate

Uniqueness

Methyl 2-bromo-5-fluoro-4-isobutoxybenzoate is unique due to the presence of the isobutoxy group, which can influence its reactivity and physical properties. This structural feature may impart different solubility, stability, and interaction profiles compared to its analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can leverage its properties for various scientific and industrial purposes.

Properties

IUPAC Name

methyl 2-bromo-5-fluoro-4-(2-methylpropoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c1-7(2)6-17-11-5-9(13)8(4-10(11)14)12(15)16-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYICOZIQIJPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C(=C1)Br)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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